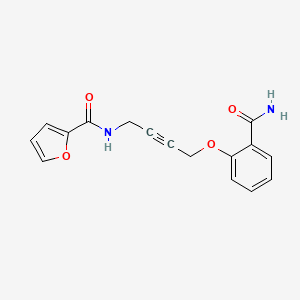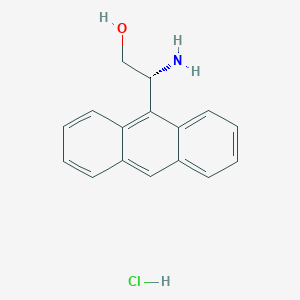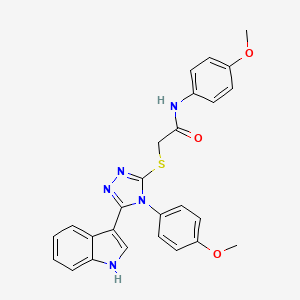
Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)-6-fluoroquinolin-4-yl)piperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)-6-fluoroquinolin-4-yl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C25H27FN2O4S and its molecular weight is 470.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
- One-pot Synthesis of Polyhydroquinoline Derivatives : Utilizing Bronsted acidic ionic liquid catalysts for the synthesis of polyhydroquinoline derivatives presents a clean, efficient, and reusable method for creating complex quinoline structures, which could be related to the synthesis or modification of Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)-6-fluoroquinolin-4-yl)piperidine-3-carboxylate (Khaligh, 2014).
Antibacterial Applications
- Novel Fluoroquinolones with Antimycobacterial Activities : The development of novel fluoroquinolones with potent activity against Mycobacterium tuberculosis and multi-drug resistant strains highlights the therapeutic potential of quinoline derivatives in treating bacterial infections (Senthilkumar et al., 2009).
Photophysical Properties
- Study on Norfloxacin Derivatives : The investigation into the photophysical properties of norfloxacin and its derivatives, including their excited-state intramolecular charge transfer mechanisms, provides insights into the chemical behavior of quinoline compounds under various conditions, which could be relevant for designing fluorescence-based sensors or probes (Cuquerella et al., 2006).
Molecular Structure Analysis
- Synthesis and Structural Determination : The detailed synthesis and molecular structure analysis of potent broad-spectrum antibacterial agents, including sulfone and isothiazoloquinolone derivatives, offer a framework for understanding the structural basis of their activity, potentially applicable to this compound (Hashimoto et al., 2007).
Biological Evaluation
- Antiviral and Antimicrobial Evaluation : Research on the synthesis and biological evaluation of quinoline and piperidine derivatives, including their antimicrobial and antiviral activities, underscores the potential of these compounds in pharmaceutical development, suggesting possible research directions for this compound (Ivashchenko et al., 2014).
Eigenschaften
IUPAC Name |
ethyl 1-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoroquinolin-4-yl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O4S/c1-4-32-25(29)18-6-5-11-28(15-18)24-21-13-19(26)8-10-22(21)27-14-23(24)33(30,31)20-9-7-16(2)17(3)12-20/h7-10,12-14,18H,4-6,11,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIQWNDICQIYBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 4-[4-[(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2727282.png)
![3-bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B2727283.png)



![2-{[(3-Fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2727288.png)
![2-[(5-Methylthiophen-2-yl)formamido]acetic acid](/img/structure/B2727289.png)
![2-[(2-Fluorobenzoyl)amino]propanoic acid](/img/structure/B2727291.png)
![3-Ethyl-2-{[(2,3,4,5,6-pentamethylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2727292.png)

![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2727296.png)

![chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone](/img/structure/B2727298.png)
![(1R,4S)-N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2727299.png)
